2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic Acid
Overview
Description
2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid is a compound that features a triazole ring, a pyridine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid typically involves the formation of the triazole ring through a ‘click’ reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The pyridine ring is then introduced through a coupling reaction with the triazole moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the ‘click’ reaction and coupling steps, as well as advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The triazole and pyridine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various hydrogenated products .
Scientific Research Applications
2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets. The triazole and pyridine rings can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or disrupt biological pathways. The benzoic acid moiety can interact with proteins and other macromolecules, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A similar compound with two triazole rings and a pyridine ring, used in coordination chemistry.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid moiety, explored for its biological activity.
Uniqueness
2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid is unique due to its combination of a triazole ring, a pyridine ring, and a benzoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3/c21-14(19-12-4-2-1-3-11(12)15(22)23)10-5-6-16-13(7-10)20-8-17-18-9-20/h1-9H,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPBDVNUPQJTCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=NC=C2)N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155251 | |
Record name | 2-[[[2-(4H-1,2,4-Triazol-4-yl)-4-pyridinyl]carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893781-63-0 | |
Record name | 2-[[[2-(4H-1,2,4-Triazol-4-yl)-4-pyridinyl]carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893781-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[2-(4H-1,2,4-Triazol-4-yl)-4-pyridinyl]carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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